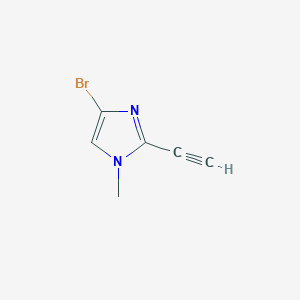

4-Bromo-2-ethynyl-1-methyl-1H-imidazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-ethynyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-3-6-8-5(7)4-9(6)2/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNHLAIMKPTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethynyl 1 Methyl 1h Imidazole

Retrosynthetic Analysis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

A retrosynthetic approach to this compound reveals a convergent strategy. The primary disconnection points are the C2-ethynyl bond and the C4-bromo bond. This suggests a late-stage introduction of the ethynyl (B1212043) group via a cross-coupling reaction on a pre-functionalized imidazole (B134444) ring. The N-methyl group can be introduced either during the imidazole ring synthesis or as a subsequent alkylation step. This leads to key precursors such as a 2,4-dihalo-1-methyl-1H-imidazole or a 4-bromo-1-methyl-1H-imidazole that is subsequently halogenated at the C2 position.

Strategies for Imidazole Ring Construction and N-Methylation

The construction of the imidazole ring can be achieved through various established methods. nih.gov One common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. For the synthesis of 1-methylimidazole (B24206), derivatives of methylamine (B109427) can be used in place of ammonia.

Alternatively, N-alkylation of a pre-formed imidazole ring is a widely used strategy. researchgate.net This typically involves the reaction of imidazole with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of N-alkylation can be influenced by the steric and electronic properties of the substituents on the imidazole ring. acs.org

Introduction of Halogen Substituents: Regioselective Bromination at C4 of Imidazoles

The introduction of a bromine atom at the C4 position of the 1-methyl-1H-imidazole ring is a critical step. Direct bromination of 1-methylimidazole often leads to a mixture of products, including polybrominated species. youtube.com To achieve regioselectivity, the choice of brominating agent and reaction conditions is crucial.

N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of imidazoles. chemicalbook.comnih.gov The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF). The regioselectivity of the bromination can be influenced by the directing effects of the substituents already present on the imidazole ring. For instance, protecting groups can be employed to block certain positions and direct the halogenation to the desired site. google.com In some cases, a one-pot bromination can be achieved under specific conditions. nih.govnih.govfigshare.com

Ethynylation at C2 via Cross-Coupling Reactions

The introduction of the ethynyl group at the C2 position is most effectively accomplished through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent method. wikipedia.orgnih.govresearchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org

Palladium-Catalyzed Sonogashira Coupling Protocols for 2-Ethynylimidazole Formation

The Sonogashira coupling is a powerful tool for forming C(sp)-C(sp2) bonds and is widely used in the synthesis of complex molecules. libretexts.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base in an organic solvent. organic-chemistry.orgyoutube.com The reaction can be performed with a variety of terminal alkynes, including protected forms like trimethylsilylacetylene, which can be deprotected in a subsequent step. beilstein-journals.org

Table 1: Key Parameters in Palladium-Catalyzed Sonogashira Coupling

| Parameter | Description | Common Examples |

| Palladium Catalyst | The primary catalyst for the cross-coupling reaction. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide intermediate. | CuI |

| Base | Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the alkyne. | Triethylamine (NEt₃), Diisopropylamine (DIPA) |

| Solvent | Provides the reaction medium. | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |

| Alkyne Source | The terminal alkyne that is coupled to the imidazole ring. | Ethynyltrimethylsilane, Phenylacetylene |

Copper-Free Sonogashira Methodologies and Their Mechanistic Considerations

While effective, the use of a copper co-catalyst in the Sonogashira reaction can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org To circumvent this issue, copper-free Sonogashira protocols have been developed. nih.govresearchgate.netrsc.org These methods often rely on alternative palladium catalysts and reaction conditions to achieve efficient coupling. nih.govcetjournal.it

The mechanism of the copper-free Sonogashira reaction is still a subject of study, but it is generally accepted to proceed through a palladium catalytic cycle involving oxidative addition, alkyne coordination, deprotonation, and reductive elimination. libretexts.orgresearchgate.netacs.org The absence of copper necessitates conditions that facilitate the direct reaction between the palladium complex and the alkyne.

One-Pot Sequential Bromination-Alkynylation Strategies for Imidazoles

To improve synthetic efficiency, one-pot procedures that combine the bromination and alkynylation steps have been developed. researchgate.net These sequential reactions avoid the isolation of the intermediate bromoimidazole, thereby reducing reaction time and simplifying the purification process. nih.gov A typical one-pot strategy involves the initial regioselective bromination of the imidazole substrate, followed by the in-situ addition of the palladium catalyst, copper co-catalyst (if used), base, and the terminal alkyne to effect the Sonogashira coupling. researchgate.net

Protecting Group Strategies and Reaction Sequence Optimization in Multi-Step Syntheses

A logical synthetic pathway begins with the regioselective introduction of bromine and a second halogen (as a precursor to the ethynyl group) onto the 1-methyl-1H-imidazole core, followed by a cross-coupling reaction and final deprotection.

Protecting Group Strategies

The primary challenges in the synthesis of the target compound are controlling the regioselectivity of the C4-bromination and preventing side reactions of the terminal alkyne during the coupling step.

Alkyne Protecting Groups: The terminal proton of an alkyne is acidic and can participate in side reactions, particularly the homo-coupling (Glaser coupling) of two alkyne molecules under the conditions of the Sonogashira reaction. mdpi.com To circumvent this, the alkyne is typically protected with a bulky silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. These groups are introduced by treating the terminal alkyne with a corresponding silyl chloride. The choice between TMS and TIPS often depends on the stability required for subsequent steps; the bulkier TIPS group offers greater stability but may require harsher conditions for removal. jmcs.org.mx

Imidazole Ring Protection: While the target molecule is N-methylated, it is instructive to consider protecting group strategies for the imidazole nitrogen itself in related syntheses. Groups like the 1-(1-ethoxyethyl) group can be easily introduced and removed, serving to protect the imidazole nitrogen during certain transformations. acs.org For controlling the regioselectivity of substitutions on the imidazole ring, a temporary protecting group at a specific carbon position can be employed. For instance, a t-butyldimethylsilyl (TBDMS) group can be installed at the C2 position to direct subsequent electrophilic substitution (like bromination) to the C5 (or C4) position. rsc.org This strategy of temporarily blocking a reactive site is fundamental to complex heterocyclic synthesis.

Reaction Sequence Optimization

The order in which the bromo and ethynyl groups are introduced is a critical aspect of synthetic design. A highly effective strategy involves creating a di-halogenated intermediate, which allows for a selective cross-coupling reaction.

Preparation of a Di-haloimidazole Intermediate: A potential starting point is the synthesis of 2,4-dibromo-1-methyl-1H-imidazole. This can be achieved through the bromination of 1-methyl-1H-imidazole.

Selective Sonogashira Coupling: The C2 position of the imidazole ring is generally more reactive than the C4/C5 positions in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to achieve a selective Sonogashira coupling at the C2 position of 2,4-dibromo-1-methyl-1H-imidazole. The reaction couples the 2-bromo position with a protected alkyne, such as (trimethylsilyl)acetylene, leaving the C4-bromo group intact. wikipedia.orglibretexts.org

Deprotection of the Alkyne: The final step is the removal of the silyl protecting group from the alkyne to yield the terminal ethynyl functionality.

Table 1: Optimization Parameters for the Sonogashira Coupling Step

| Parameter | Options | Purpose of Optimization |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | To maximize catalytic turnover and reaction rate. |

| Copper Co-catalyst | CuI, CuBr | To facilitate the formation of the copper(I) acetylide intermediate. Copper-free conditions can also be explored to avoid homo-coupling. nih.gov |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | To neutralize the HX acid formed during the reaction and facilitate catalyst regeneration. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | To ensure solubility of all reactants and facilitate heat transfer. |

| Temperature | Room Temperature to Reflux | To balance reaction rate with the stability of reactants and products. |

Table 2: Optimization of Alkyne Deprotection

| Reagent | Conditions | Advantages/Disadvantages |

| Fluoride-based (e.g., TBAF) | THF, Room Temperature | Mild and effective for both TMS and TIPS groups, but can be costly. |

| Base-catalyzed (e.g., K₂CO₃) | Methanol, Room Temperature | Cost-effective and mild, particularly effective for TMS groups. gelest.com |

| Silver(I) Salts (e.g., AgNO₃, AgF) | Water or Methanol | Can be very mild and chemoselective, useful when other sensitive groups are present. jmcs.org.mxresearchgate.net |

The optimization of a multi-step synthesis is an iterative process. orientjchem.orgresearchgate.net By employing factorial design experiments, where multiple variables like temperature, catalyst loading, and reaction time are varied simultaneously, researchers can efficiently identify the optimal conditions to maximize the yield of this compound while minimizing the formation of impurities. researchgate.net The use of microwave-assisted synthesis can also be explored to significantly reduce reaction times and potentially improve yields for key transformations. researchgate.net This strategic combination of protecting group chemistry and reaction optimization is essential for the successful and efficient synthesis of complex molecules like this compound.

Reactivity and Derivatization of 4 Bromo 2 Ethynyl 1 Methyl 1h Imidazole

Cross-Coupling Reactions at the Bromo Position (C4)

The bromine atom at the C4 position of the imidazole (B134444) ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming C(sp²)–C(sp²) bonds. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. While specific studies on 4-Bromo-2-ethynyl-1-methyl-1H-imidazole are not extensively documented in publicly available literature, the general reactivity of bromo-imidazoles suggests its applicability in such transformations. The reaction would enable the introduction of a wide array of aryl and heteroaryl groups at the C4 position, significantly increasing molecular diversity.

A representative, though generalized, reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Aryl-2-ethynyl-1-methyl-1H-imidazole |

Stille and Negishi Coupling for C4 Functionalization

Stille and Negishi couplings are alternative palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Stille reaction utilizes organotin reagents, while the Negishi reaction employs organozinc reagents. These methods offer complementary substrate scopes and reaction conditions to the Suzuki-Miyaura coupling. Although specific applications of these reactions to this compound are not detailed in the surveyed literature, their successful use with other bromo-heterocycles indicates their potential for the functionalization of the C4 position of the title compound.

Buchwald-Hartwig Amination for C4-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl or heteroaryl halides and amines. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The application of this reaction to this compound would allow for the introduction of primary and secondary amines at the C4 position. Research on the amination of unprotected bromoimidazoles has shown that the choice of ligand is crucial for achieving high yields. nih.gov

A generalized representation of the Buchwald-Hartwig amination is as follows:

| Reactant 1 | Amine | Catalyst | Ligand | Base | Product |

| This compound | R¹R²NH | Pd₂(dba)₃ | XPhos | NaOtBu | 4-(R¹R²N)-2-ethynyl-1-methyl-1H-imidazole |

Note: This table represents a general protocol for the Buchwald-Hartwig amination and is not based on specific experimental data for the title compound.

Other Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Heck Reaction)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction would enable the introduction of vinyl groups at the C4 position of this compound. The success of the Heck reaction is often dependent on the specific substrates, catalyst, and reaction conditions. While no specific examples with the title compound were found, the general utility of the Heck reaction with bromo-heterocycles suggests its potential applicability.

Functionalization of the Ethynyl (B1212043) Moiety (C2)

The terminal alkyne at the C2 position is a highly versatile functional group, particularly for cycloaddition reactions.

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and selectivity. The CuAAC reaction between a terminal alkyne and an azide (B81097) leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is widely used in drug discovery, bioconjugation, and materials science. The ethynyl group of this compound is an ideal handle for CuAAC reactions, allowing for the covalent linkage of this imidazole core to a wide variety of molecules bearing an azide functional group.

The general scheme for the CuAAC reaction is shown below:

| Reactant 1 | Azide | Catalyst | Solvent | Product |

| This compound | R-N₃ | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 4-Bromo-1-methyl-2-(4-R-1H-1,2,3-triazol-1-yl)-1H-imidazole |

Note: This table illustrates the general conditions for a CuAAC reaction. Specific experimental details for the title compound are not available in the reviewed literature.

The resulting triazole ring is not just a linker but can also be a pharmacologically active component, making this a particularly attractive derivatization strategy.

Synthesis of Triazole-Linked Derivatives

The terminal alkyne functionality of this compound makes it an excellent substrate for the synthesis of 1,2,3-triazole derivatives. nih.gov This is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the ethynyl group undergoes a [3+2] cycloaddition with an organic azide (R-N₃) to regioselectively yield a 1,4-disubstituted 1,2,3-triazole.

The reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the straightforward coupling of the imidazole core to various molecular fragments, including alkyl chains, aryl groups, and complex biomolecules. The resulting triazole ring is chemically stable and acts as a rigid linker, connecting the imidazole moiety to the desired substrate. nih.gov The general scheme for this transformation allows for the creation of a diverse library of molecules. frontiersin.orgnih.gov

Table 1: Representative Conditions for Triazole Synthesis via CuAAC

| Parameter | Description | Example Reagents/Conditions |

|---|---|---|

| Alkyne | The terminal alkyne substrate. | This compound |

| Azide | The organic azide coupling partner (R-N₃). | Benzyl (B1604629) azide, Azido-functionalized peptides, etc. |

| Catalyst | Typically a Copper(I) source. | CuSO₄/Sodium Ascorbate, CuI, [Cu(PPh₃)₃Br] |

| Solvent | A variety of solvents can be used. | t-BuOH/H₂O, THF, DMF, DMSO |

| Temperature | Reaction is often performed at room temperature. | 25°C - 80°C |

Bioconjugation and Materials Integration via Click Chemistry

The robust and bioorthogonal nature of the CuAAC reaction makes this compound a valuable building block for bioconjugation and materials science. nih.govspringernature.com By reacting it with azide-modified biomolecules, the imidazole unit can be site-specifically attached to proteins, nucleic acids, or lipids. nih.gov This strategy is employed in chemical biology to label and track biomolecules in their native environments. nih.gov

Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant, can be utilized for applications in living systems where copper toxicity is a concern. nih.gov In materials science, "clicking" this compound onto azide-functionalized polymers or surfaces allows for the straightforward integration of the imidazole's properties (e.g., metal coordination, hydrogen bonding) into advanced materials. researchgate.net

Hydration and Cyclization Reactions Involving the Ethynyl Group

The ethynyl group of this compound can undergo hydration in the presence of an acid catalyst (such as sulfuric acid) and a mercury(II) salt. This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that rapidly tautomerizes to the more stable keto form. The final product is 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethan-1-one, effectively converting the alkyne into an acetyl group.

While the molecule itself does not possess a suitably positioned internal nucleophile for intramolecular cyclization, it can be incorporated into larger molecular frameworks where such reactions are possible. For instance, if linked to a molecule containing a nearby hydroxyl or amino group, the ethynyl moiety could participate in catalyst-mediated cyclization reactions to form heterocyclic systems like furans or pyrroles. The imidazole ring itself, particularly the N-methylimidazole component, can act as a catalyst for certain cyclization reactions. researchgate.net

Oxidative Homocoupling and Heterocoupling Reactions

Terminal alkynes are well-known to undergo oxidative coupling to form 1,3-diynes. This compound can participate in such reactions, primarily through Glaser, Eglinton, or Hay coupling conditions. These reactions typically utilize a copper(I) or copper(II) salt as a catalyst and an oxidant, such as oxygen or a silver(I) salt. nih.gov

The homocoupling of two molecules of this compound yields a symmetrical diyne, 1,4-bis(4-bromo-1-methyl-1H-imidazol-2-yl)buta-1,3-diyne. This reaction creates a conjugated system linking two imidazole rings. Heterocoupling with another terminal alkyne is also possible, though it often results in a mixture of products. Palladium-catalyzed coupling protocols can offer higher selectivity for heterocoupled products. nih.govnih.gov

Table 2: Common Catalytic Systems for Oxidative Coupling of Terminal Alkynes

| Coupling Method | Typical Catalyst | Oxidant/Conditions | Product Type |

|---|---|---|---|

| Glaser Coupling | Cu(I) salt (e.g., CuCl) | O₂, Amine Base (e.g., Pyridine) | Homocoupling |

| Eglinton Coupling | Cu(II) salt (e.g., Cu(OAc)₂) | Pyridine (as solvent and base) | Homocoupling |

| Hay Coupling | CuCl/TMEDA complex | O₂ | Homocoupling |

| Cadiot-Chodkiewicz | Cu(I) salt | Amine Base (for a terminal alkyne and a bromoalkyne) | Heterocoupling |

Reactivity of the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring contains two nitrogen atoms. In this compound, the N1 position is already substituted with a methyl group. Therefore, the primary reactivity of the ring nitrogen atoms involves the lone pair of electrons on the N3 atom.

N-Alkylation and N-Arylation Strategies

The N3 atom of the imidazole ring is nucleophilic and can react with electrophiles such as alkyl or aryl halides. This N-alkylation or N-arylation reaction results in the formation of a quaternary imidazolium (B1220033) salt. nih.gov These salts are a class of ionic liquids and have applications as catalysts, solvents, and precursors to N-heterocyclic carbenes.

The reaction of this compound with an alkylating agent like methyl iodide or benzyl bromide would yield a 4-bromo-2-ethynyl-1,3-dimethyl-1H-imidazol-3-ium salt. The regioselectivity of this reaction is fixed due to the pre-existing methyl group at the N1 position. otago.ac.nz The reaction conditions typically involve heating the imidazole with the alkylating agent, sometimes in a polar aprotic solvent. google.com

Protonation and Acid-Base Chemistry of the Imidazole Core

The N3 atom possesses a lone pair of electrons that imparts basic properties to the molecule. It can readily accept a proton from an acid to form the corresponding conjugate acid, a 4-bromo-2-ethynyl-1-methyl-1H-imidazolium cation. The basicity of the imidazole core is quantified by the pKa of this conjugate acid.

For comparison, the pKa of the conjugate acid of imidazole is approximately 7.0, while that of 2-methylimidazole (B133640) is around 7.75. nih.gov The substituents on the imidazole ring in this compound significantly influence its basicity. Both the bromo and ethynyl groups are electron-withdrawing, which reduces the electron density on the imidazole ring and, consequently, the basicity of the N3 atom. Therefore, the pKa of the conjugate acid of this compound is expected to be significantly lower than that of unsubstituted or alkyl-substituted imidazoles. This reduced basicity means it requires a stronger acid to be fully protonated. acs.orgnih.gov

Advanced Characterization Methodologies for 4 Bromo 2 Ethynyl 1 Methyl 1h Imidazole and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools for probing the molecular structure and electronic properties of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole. Each method provides unique insights, and together they offer a complete picture of the compound's identity and characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group protons (N-CH₃) would likely appear as a singlet in the upfield region, typically around 3.5-4.0 ppm. The imidazole (B134444) ring proton (H-5) would resonate as a singlet further downfield, influenced by the electronic environment of the heterocyclic ring. The ethynyl (B1212043) proton (C≡C-H) is also expected to be a singlet, with a chemical shift that can vary but is generally found in the region of 2.0-3.0 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for each carbon atom. The methyl carbon (N-CH₃) would appear at the higher field end of the spectrum. The imidazole ring carbons (C-2, C-4, and C-5) would have chemical shifts characteristic of a substituted imidazole, with the carbon bearing the bromine atom (C-4) being significantly influenced by the halogen's electronic effects. The ethynyl carbons (C≡C) would have characteristic chemical shifts in the range of 70-90 ppm. Due to fast tautomerization in some imidazole systems, which can complicate spectra, the N-methylation in the target molecule simplifies the spectrum by locking the tautomeric form. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is a 2D NMR technique used to identify protons that are close to each other in space, which is crucial for confirming the substitution pattern and conformation of the molecule. For this compound, a NOESY experiment would be expected to show a cross-peak between the N-methyl protons and the imidazole ring proton (H-5), confirming their spatial proximity. This would provide definitive evidence for the regiochemistry of the methyl and bromo substituents on the imidazole ring.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.5 - 4.0 | ~30 - 35 |

| H-5 | ~7.0 - 7.5 | ~120 - 125 |

| C≡C-H | ~2.5 - 3.0 | - |

| C-2 | - | ~140 - 145 |

| C-4 | - | ~105 - 115 |

| C≡CH | - | ~75 - 85 |

| C≡CH | - | ~70 - 80 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A sharp, weak absorption band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. orgchemboulder.com The C≡C triple bond stretch would appear as a weak to medium band in the range of 2100-2260 cm⁻¹. orgchemboulder.com The stretching vibrations of the imidazole ring C=N and C=C bonds are expected in the 1500-1620 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations of the methyl group and the imidazole ring would be observed around 2900-3150 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡C-H | Stretching | ~3300 | Sharp, Weak |

| C≡C | Stretching | ~2100 - 2260 | Weak to Medium |

| Imidazole Ring | C=N, C=C Stretching | ~1500 - 1620 | Medium to Strong |

| N-CH₃, C-H (ring) | Stretching | ~2900 - 3150 | Medium |

| C-Br | Stretching | ~500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The introduction of an ethynyl group to a heterocyclic ring generally results in a red-shift (a shift to longer wavelengths) of the absorption maxima due to extended π-conjugation. researchgate.net For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* transitions within the conjugated system of the imidazole ring and the ethynyl group. The position and intensity of these bands would be sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound (C₆H₅BrN₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing further confirmation of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information would confirm the planar structure of the imidazole ring and the linear geometry of the ethynyl group. Furthermore, it would reveal details about crystal packing, such as hydrogen bonding and π-stacking interactions, which are crucial for understanding the material's bulk properties. While no specific crystal structure for the title compound has been reported, structures of related bromo-imidazole derivatives have been determined, providing a basis for comparison. researchgate.netresearchgate.net

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to experimental techniques. DFT calculations can be employed to predict and rationalize the geometric and electronic properties of this compound. nih.gov These calculations can provide optimized molecular geometries, which can be compared with X-ray crystallographic data if available. Furthermore, theoretical predictions of NMR chemical shifts, IR vibrational frequencies, and electronic transitions (for UV-Vis spectra) can aid in the interpretation of experimental spectra. nih.govscielo.org.za Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can offer insights into the molecule's reactivity and electronic behavior. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. mdpi.comtci-thaijo.orgnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate several key parameters. nih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For substituted imidazoles, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The ethynyl group, being electron-withdrawing, is expected to lower the energy of the LUMO, potentially making the molecule a better electron acceptor.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. tci-thaijo.org These descriptors provide a framework for comparing the reactivity of different derivatives.

| Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character and suitability as hydrogen bond acceptors. Positive potential regions (blue) would likely be found around the hydrogen atoms and the bromine atom, highlighting potential sites for nucleophilic attack.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular modeling and dynamics (MD) simulations are invaluable for understanding its conformational preferences and dynamic behavior, especially for its more flexible derivatives or in condensed phases. nih.govstanford.edu

MD simulations track the atomic positions and motions over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the potential energy surface and the identification of low-energy conformations. For this specific imidazole, key conformational variables would include the rotation around the bond connecting the ethynyl group to the imidazole ring and the orientation of the methyl group.

Conformational Search: By performing a systematic search or running simulations at elevated temperatures (simulated annealing), the global and local energy minima on the conformational landscape can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Solvent Effects: MD simulations are particularly useful for studying the influence of the solvent on the molecule's conformation. Explicit solvent models can reveal specific solute-solvent interactions, such as hydrogen bonding, which might stabilize certain conformations over others.

Quantum Chemical Calculations for Spectroscopic Feature Prediction (e.g., GIAO NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netnih.govresearchgate.net

By applying the GIAO method within a DFT framework, the isotropic magnetic shielding tensors for each nucleus (1H, 13C, 15N) in this compound can be computed. The chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted 13C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the substituents. The bromine atom is expected to cause a downfield shift for the carbon it is attached to (C4), while the ethynyl group will influence the chemical shift of C2. The methyl carbon will appear in the typical aliphatic region.

| Atom | Predicted Chemical Shift Range (ppm) | Rationale |

| C2 | 130-140 | Attached to two nitrogen atoms and the ethynyl group. |

| C4 | 100-110 | Directly bonded to the electronegative bromine atom. |

| C5 | 120-130 | Influenced by the adjacent methyl and bromo groups. |

| C(ethynyl) | 70-80 | Characteristic range for sp-hybridized carbons. |

| C(methyl) | 30-40 | Typical chemical shift for a methyl group on a nitrogen atom. |

These theoretical predictions are invaluable for assigning experimental spectra and can help to confirm the structure of newly synthesized derivatives. nih.gov

Studies on Intermolecular Interactions and Supramolecular Assembly

The imidazole moiety is well-known for its ability to participate in a variety of intermolecular interactions, which can lead to the formation of supramolecular assemblies. researchgate.netrsc.orgnih.govresearchgate.net The study of these interactions is crucial for understanding the crystal packing, solubility, and potential for this molecule to act as a ligand in coordination chemistry.

Hydrogen Bonding: The primary hydrogen bond acceptor site in this compound is the sp2-hybridized nitrogen atom (N3) of the imidazole ring. researchgate.net In the presence of suitable hydrogen bond donors, such as alcohols or water, strong N···H-O interactions are expected. While the molecule itself lacks a traditional hydrogen bond donor, the acetylenic proton of the ethynyl group can act as a weak donor in some cases, forming C-H···N or C-H···Br interactions.

Halogen Bonding: The bromine atom at the C4 position can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems. The substituents on the ring will influence the geometry and strength of these interactions, which can be either face-to-face or edge-to-face.

Computational studies, such as DFT calculations on dimers or larger clusters, can be used to quantify the strength of these different intermolecular interactions. rsc.org The analysis of the crystal structure, if available, would provide experimental evidence for the dominant interactions in the solid state.

Applications and Advanced Research Directions

4-Bromo-2-ethynyl-1-methyl-1H-imidazole as a Ligand Precursor in Coordination Chemistry

The presence of the imidazole (B134444) ring and the ethynyl (B1212043) group makes this compound a highly promising candidate for the design of novel ligands for coordination chemistry. The nitrogen atoms of the imidazole ring can directly coordinate to a metal center, while the ethynyl group can be further functionalized or can also participate in metal coordination, leading to the formation of diverse and complex metal-ligand frameworks.

Design and Synthesis of Novel Metal Complexes with Imidazole-Ethynyl Ligands

The synthesis of metal complexes using imidazole-based ligands is a well-established field. These ligands can coordinate to a wide variety of metal ions, including transition metals like copper, silver, zinc, and cobalt, to form stable complexes. jmchemsci.comjmchemsci.comresearchgate.netuodiyala.edu.iq The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reactants. researchgate.netuodiyala.edu.iq

In the case of this compound, the imidazole nitrogen can act as a a-donor, while the ethynyl group can interact with metal centers through π-bonding. This dual functionality allows for the formation of polynuclear complexes and coordination polymers. The bromo-substituent on the imidazole ring can be used for post-synthetic modification of the coordinated ligand, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complex.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Type of Interaction | Potential Metal Ions |

| Imidazole Nitrogen | σ-donation | Transition metals (e.g., Cu, Ag, Zn, Co, Ni) |

| Ethynyl Group | π-coordination | Transition metals (e.g., Ag, Cu, Pt, Pd) |

| Bromo Group | Halogen bonding | Various metal centers |

Catalytic Applications of Metal-Imidazole Complexes (e.g., N-Heterocyclic Carbene Ligands)

Metal complexes bearing imidazole-derived ligands, particularly N-heterocyclic carbenes (NHCs), have emerged as highly effective catalysts in a wide range of organic transformations. NHCs are known for forming strong a-bonds with metal centers, leading to robust and highly active catalysts. Silver(I)-NHC complexes, for instance, have shown significant catalytic activity in reactions such as the three-component coupling of aldehydes, amines, and alkynes. nih.govresearchgate.net

This compound can serve as a precursor to novel NHC ligands. The ethynyl group can be strategically employed to anchor the resulting metal-NHC complex to a solid support, facilitating catalyst recovery and reuse. The electronic properties of the NHC ligand, and consequently the catalytic activity of its metal complex, can be modulated by the bromo substituent on the imidazole ring.

Investigation of Spin States and Electronic Properties in Metal Complexes

The spin state of a metal ion in a complex is determined by the ligand field strength and the coordination geometry. Imidazole-containing ligands can give rise to metal complexes with interesting magnetic properties, including spin-crossover (SCO) behavior, where the spin state of the metal center can be switched between high-spin and low-spin states by external stimuli such as temperature or light. whiterose.ac.ukresearchgate.netmdpi.com

The electronic properties of this compound as a ligand can influence the d-orbital splitting of the metal center, thereby affecting the spin state. The electron-withdrawing nature of the bromo and ethynyl groups is expected to influence the ligand field strength. The ability to tune these properties through chemical modification makes this compound an interesting platform for the design of new magnetic materials.

Integration into Functional Materials and Supramolecular Architectures

The rigid structure and functional groups of this compound make it an excellent candidate for the construction of functional organic materials, including conjugated polymers and components for molecular devices.

Building Blocks for Conjugated Polymers and Oligomers with Tailored Optical Properties

Conjugated polymers and oligomers are of great interest due to their unique optical and electronic properties, with applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of imidazole moieties into conjugated polymer backbones has been shown to influence their photophysical and electrochemical properties. mdpi.com

The ethynyl group of this compound provides a reactive handle for polymerization reactions, such as Sonogashira cross-coupling. This allows for its incorporation into the main chain of conjugated polymers. The presence of the bromo substituent offers a site for further functionalization, enabling the tuning of the polymer's optical properties, such as its absorption and emission wavelengths. The synthesis of oligomers containing ethynylpyridazines has demonstrated the potential for creating materials with interesting fluorescence and liquid crystalline properties. researchgate.net

Table 2: Potential Influence of Functional Groups on Polymer Properties

| Functional Group | Potential Effect on Polymer Properties |

| Imidazole Ring | Enhanced charge transport, thermal stability |

| Ethynyl Group | Increased conjugation, rigidity, and potential for cross-linking |

| Bromo Substituent | Site for post-polymerization modification, tuning of electronic properties |

| Methyl Group | Improved solubility of the resulting polymer |

Components in Molecular Devices with Tunable Optoelectronic Characteristics

The development of molecular-scale electronic devices is a major goal in nanotechnology. Molecules with tunable electronic properties are essential components for such devices. The electronic characteristics of materials derived from imidazole-containing precursors can be fine-tuned, making them suitable for applications in molecular electronics. mdpi.com

The structure of this compound suggests its potential use as a molecular wire or as a component in a molecular switch. The conjugated system formed by the imidazole ring and the ethynyl group can facilitate electron transport. The bromo substituent can be used to modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby tuning its optoelectronic properties. The ability to control these properties at the molecular level is crucial for the design of next-generation electronic devices.

Self-Assembly and Supramolecular Synthons Based on Imidazole and Ethynyl Moieties

The molecular structure of this compound is intrinsically suited for directing the formation of ordered, non-covalent assemblies. The imidazole ring and the ethynyl group are key players in establishing predictable intermolecular interactions, known as supramolecular synthons, which are fundamental to crystal engineering and the design of new materials.

The imidazole core possesses both hydrogen bond donor and acceptor sites. The nitrogen atoms within the five-membered ring are electron-rich and can readily participate in hydrogen bonding with complementary donor groups. nih.govnih.gov These interactions are crucial for forming robust and directionally specific connections between molecules. nih.gov Furthermore, the ethynyl moiety, with its polarized C-H bond, can function as a weak hydrogen bond donor, interacting with acceptors like the nitrogen atoms of an adjacent imidazole ring. nih.gov The linear geometry of the ethynyl group also influences the packing of molecules in a solid state, promoting π-stacking interactions between the alkyne and the aromatic imidazole rings.

These combined interactions—hydrogen bonding, π-stacking, and weaker C-H···N interactions—allow this compound to act as a programmable synthon for constructing complex supramolecular architectures. The predictability of these interactions enables the rational design of crystalline materials with specific topologies and properties.

Nanoparticle Surface Modification and Functionalization using the Compound

The functionalization of nanoparticles is critical for their application in fields ranging from diagnostics to targeted drug delivery. This compound serves as an excellent agent for this purpose due to its terminal alkyne group. This group provides a reactive handle for covalent attachment to nanoparticle surfaces using highly efficient and specific "click chemistry" reactions. irjweb.com

The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov In this process, nanoparticles are first functionalized with azide (B81097) groups. The subsequent reaction with the terminal ethynyl group of this compound, in the presence of a copper(I) catalyst, results in the formation of a highly stable triazole linkage. irjweb.comnih.gov This method offers several advantages:

High Efficiency and Yield: The reaction proceeds rapidly and with high conversion under mild conditions. nih.gov

Specificity: The azide and alkyne groups react exclusively with each other, leaving other functional groups on the nanoparticle or the imidazole compound untouched.

Stability: The resulting triazole ring is chemically robust, ensuring a permanent and stable functionalization of the nanoparticle surface.

This functionalization strategy allows for the precise engineering of nanoparticle surfaces. irjweb.com By attaching this compound, the nanoparticle gains new chemical properties derived from the imidazole scaffold, which can then be further modified via the bromo group for subsequent bioconjugation or the attachment of other functional molecules. The alkyne group itself has been shown to be a superior alternative to traditional thiol-based methods for functionalizing gold nanoparticles, offering higher conjugation efficiency and greater stability. nih.govacs.org

Role in Chemical Biology and Medicinal Chemistry Scaffold Design

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous biologically active molecules, including the essential amino acid histidine. chemijournal.commdpi.comscispace.com Imidazole derivatives are known to exhibit a vast range of therapeutic activities. jopir.inmdpi.com The compound this compound leverages this biological relevance by incorporating two chemically addressable functional groups, making it a powerful platform for developing new therapeutic agents and chemical tools. researchgate.net

Development of Novel Heterocyclic Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological processes. The structure of this compound is ideally suited for the synthesis of sophisticated probes. mdpi.com Its two reactive sites—the bromo and ethynyl groups—can be modified independently to attach different functional units, such as a reporter group (e.g., a fluorophore) and a targeting ligand.

For example, the terminal alkyne can be used to attach a fluorescent dye via a CuAAC reaction. Subsequently, the bromo group can undergo a palladium-catalyzed cross-coupling reaction (such as a Suzuki or Buchwald-Hartwig reaction) to install a moiety that directs the probe to a specific protein or cellular location. This step-wise functionalization allows for the modular construction of complex probes designed for specific biological questions. nih.govmdpi.com

Design of Molecular Libraries via Orthogonal Functionalization Strategies

A cornerstone of modern drug discovery is the generation of molecular libraries—large collections of related but structurally diverse compounds—for high-throughput screening. The utility of this compound in this context lies in the orthogonal reactivity of its functional groups. The C4-Br bond and the C2-ethynyl group can be selectively derivatized using mutually exclusive reaction conditions.

This orthogonal strategy enables a combinatorial approach to library synthesis. A diverse set of building blocks can be introduced at the C4 position via reactions like Suzuki or Stille coupling, which are selective for the C-Br bond. In a subsequent step, a different set of molecules can be attached at the C2 position by reacting the terminal alkyne, for instance, through click chemistry or Sonogashira coupling. This approach allows for the rapid generation of a large and diverse library of novel imidazole derivatives from a single, common starting scaffold, significantly accelerating the discovery of new bioactive molecules. researchgate.net

Table 1: Orthogonal Functionalization Strategies for Library Synthesis

| Scaffold Position | Reaction Type | Example Reagents | Resulting Functionality |

|---|---|---|---|

| C4-Br | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Aryl or Heteroaryl group at C4 |

| C4-Br | Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | Amino group at C4 |

| C2-Ethynyl | CuAAC (Click Chemistry) | Organic Azides (e.g., Azido-sugars, Azido-peptides) | 1,2,3-Triazole at C2 |

| C2-Ethynyl | Sonogashira Coupling | Aryl Halides, Heteroaryl Halides | Aryl-alkyne at C2 |

Exploring the Ethynyl Group as a Bioisostere and Versatile Click Handle in Molecular Design

The ethynyl group is a fascinating and versatile functional group in medicinal chemistry. It serves two primary roles: as a bioisosteric replacement for other chemical groups and as a reactive handle for bioconjugation. nih.govnih.gov

A bioisostere is a chemical substituent that can be interchanged with another while retaining the parent molecule's biological activity. cambridgemedchemconsulting.com The ethynyl group is considered a non-classical bioisostere of halogens like chlorine, bromine, and iodine. nih.gov This is because the molecular electrostatic potential at the tip of the acetylenic C-H bond is remarkably similar to that of a C-halogen bond, both featuring a region of positive charge. nih.gov This allows medicinal chemists to replace a halogen atom with an ethynyl group to modulate a compound's physicochemical properties—such as affinity, solubility, or metabolic stability—without drastically altering its ability to bind to a biological target. acs.org For example, this strategy has been successfully employed in marketed EGFR kinase inhibitors, where an ethynyl group mimics the interaction of a chlorine atom in a similar compound. nih.govacs.org

In addition to its role as a bioisostere, the terminal alkyne is an invaluable "click handle." As discussed previously, its efficient and specific reactivity with azides via the CuAAC reaction makes it perfect for covalently linking drug candidates to larger biomolecules, such as proteins or antibodies, a process known as bioconjugation. nih.gov This enables the creation of antibody-drug conjugates or the attachment of molecules to imaging agents.

Structure-Activity Relationship (SAR) Studies of Functionalized Imidazoles

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. These studies involve systematically modifying the structure of a molecule and assessing how these changes affect its biological activity. jopir.in The this compound scaffold is an excellent platform for conducting detailed SAR studies due to its capacity for controlled, site-selective functionalization.

By leveraging the orthogonal reactivity of the bromo and ethynyl groups, chemists can create a matrix of analogs where the substituents at the C2 and C4 positions are varied independently. For example, one could investigate the effect of substituent size, electronics, and hydrogen bonding capability at the C4 position by replacing the bromine with a series of aryl groups (via Suzuki coupling) or amines (via Buchwald-Hartwig amination). nih.gov Concurrently, the ethynyl group at C2 can be converted into a range of different triazoles via click chemistry, allowing exploration of the steric and electronic requirements in that region of the molecule. nih.gov

Each new analog is then tested for its biological activity (e.g., IC₅₀ value against a target enzyme). The resulting data allows researchers to build a comprehensive SAR model, identifying which chemical features are critical for potency and selectivity and guiding the rational design of more effective compounds. researchgate.netnih.gov

Table 2: Conceptual SAR Table for Analogs of this compound

| Compound ID | Substituent at C4 (from C4-Br) | Substituent at C2 (from C2-Ethynyl) | Hypothetical Activity (IC₅₀, nM) |

|---|---|---|---|

| Analog 1 | Phenyl | Unmodified Ethynyl | 500 |

| Analog 2 | 4-Hydroxyphenyl | Unmodified Ethynyl | 150 |

| Analog 3 | 4-Hydroxyphenyl | Triazole-Benzyl | 50 |

| Analog 4 | Morpholino | Triazole-Benzyl | 75 |

Emerging Applications and Theoretical Perspectives

The unique structural combination of a brominated imidazole ring, a methyl group at the N1 position, and an ethynyl substituent at the C2 position suggests a rich and complex reactivity profile for this compound. This arrangement of functional groups opens theoretical avenues for its application in materials science and as a versatile building block in organic synthesis.

Currently, there are no specific experimental or theoretical studies focused on the nonlinear optical (NLO) properties of this compound. However, the broader class of imidazole derivatives has been a subject of interest for NLO applications. The inherent asymmetry and the presence of a delocalized π-electron system in the imidazole ring are foundational characteristics for potential NLO activity.

The introduction of an ethynyl group, a strong π-acceptor, and a bromo group, which can act as a weak electron-withdrawing group, in conjunction with the electron-donating methyl group, creates a push-pull system within the molecule. This electronic asymmetry is a key factor in enhancing second-order NLO responses. Theoretical investigations, likely employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be necessary to calculate the polarizability (α) and hyperpolarizability (β and γ) of this compound. Such computational studies would provide insights into its potential for use in optoelectronic devices, such as optical switches and frequency converters.

Table 1: Theoretical Parameters for NLO Investigation of this compound

| Parameter | Significance in NLO Properties | Method of Theoretical Investigation |

|---|---|---|

| Dipole Moment (μ) | Influences molecular orientation in an electric field. | DFT Calculations |

| Polarizability (α) | Describes the linear response to an electric field. | DFT Calculations |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response. | TD-DFT Calculations |

| Second Hyperpolarizability (γ) | Quantifies the third-order NLO response. | TD-DFT Calculations |

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating complex molecules efficiently. For this compound, the C5-H bond on the imidazole ring is a prime candidate for such reactions. While no studies have specifically reported on the C-H functionalization of this compound, research on related imidazole systems provides a basis for predicting its reactivity.

Transition-metal-catalyzed C-H activation, particularly with palladium, rhodium, or ruthenium catalysts, could enable the coupling of various aryl, alkyl, or vinyl groups at the C5 position. The directing effect of the N1-methyl group and the electronic influence of the bromo and ethynyl substituents would play a crucial role in the regioselectivity and efficiency of these transformations. Furthermore, metal-free C-H functionalization methodologies, possibly involving radical or organocatalytic pathways, could offer alternative routes for derivatization. The successful application of these methods would significantly enhance the structural diversity of molecules accessible from this starting material, opening doors for its use in medicinal chemistry and materials science.

Detailed mechanistic studies involving this compound are not currently available in the published literature. However, its structure suggests several potential reaction pathways that would be of mechanistic interest. The ethynyl group is a versatile handle for various transformations, including click chemistry (cycloadditions), Sonogashira coupling, and hydration reactions.

A key area for mechanistic investigation would be the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction would involve the coupling of the terminal alkyne with aryl or vinyl halides. Mechanistic studies would likely focus on the kinetics of the reaction, the role of the ligands on the metal catalysts, and the influence of the imidazole substituents on the catalytic cycle. Understanding the mechanism of such reactions would allow for the optimization of reaction conditions and the expansion of its synthetic utility.

Another area of interest would be the study of cycloaddition reactions involving the ethynyl group. For example, the [3+2] cycloaddition with azides (the Huisgen cycloaddition) would lead to the formation of triazole-substituted imidazoles. Mechanistic investigations could elucidate the regioselectivity of this reaction and the electronic effects of the bromo- and methyl-substituted imidazole ring on the reaction rate.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

The current research landscape for this compound appears to be in its nascent stages. While extensive research exists for the broader class of imidazole (B134444) derivatives, specific data for this particular compound is limited. The imidazole core is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its role in biological systems. nih.gov The unique combination of a bromo, an ethynyl (B1212043), and a methyl group on the imidazole ring suggests a molecule with significant potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents and materials. The bromine atom offers a site for cross-coupling reactions, the ethynyl group allows for click chemistry and other additions, and the methyl group influences the compound's electronic properties and steric interactions.

Identification of Research Gaps and Untapped Potentials within Imidazole Chemistry

The field of imidazole chemistry, while mature, still holds significant untapped potential. Key research gaps include the exploration of novel and more efficient synthetic methodologies to create structurally diverse imidazole libraries. numberanalytics.comrsc.org While many methods for imidazole synthesis exist, the development of greener and more atom-economical approaches remains a priority. numberanalytics.com Furthermore, the full potential of imidazole-based compounds in materials science, such as in the development of polymers with unique thermal and conductive properties, is yet to be fully realized. numberanalytics.com There is also a continuous need for the discovery of new imidazole derivatives to combat antimicrobial resistance and to develop targeted therapies for various diseases. numberanalytics.com The investigation of structure-activity relationships (SAR) for newly synthesized imidazole compounds is crucial for optimizing their therapeutic efficacy. ijpsjournal.com

Prospective Methodological Advancements and Interdisciplinary Opportunities in Synthetic Chemistry and Materials Science

Future advancements in the study of compounds like this compound will likely be driven by innovations in synthetic chemistry and interdisciplinary collaborations. The development of novel catalytic systems, including the use of copper and palladium catalysts, will continue to improve the efficiency and selectivity of imidazole synthesis. numberanalytics.com Microwave-assisted synthesis and other green chemistry approaches are expected to reduce the environmental impact of these processes.

常见问题

Q. What are the optimal synthetic routes for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, and what factors influence reaction yields?

The synthesis of this compound typically involves bromination and functional group coupling. A validated approach includes:

- Palladium-catalyzed C-H activation for direct ethynyl group introduction, as demonstrated in analogous imidazole systems .

- Bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to selectively substitute hydrogen at the 4-position .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C improve yields by stabilizing intermediates.

Q. Key Factors Affecting Yields :

| Factor | Impact |

|---|---|

| Catalyst loading | Excess Pd(0) (>5 mol%) reduces side reactions |

| Bromine source | NBS provides higher regioselectivity vs. Br₂ |

| Reaction time | Prolonged heating (>12 hr) degrades ethynyl groups |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodological Workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Ethynyl protons appear as a singlet at δ 2.8–3.2 ppm, while methyl groups resonate at δ 3.5–3.7 ppm .

- 13C NMR : The sp-hybridized ethynyl carbons are observed at δ 70–85 ppm .

X-ray Crystallography :

- Use SHELX or ORTEP-III for structure refinement .

- Typical bond lengths: C-Br = 1.89–1.92 Å; C≡C = 1.20 Å .

Mass Spectrometry : Molecular ion peaks at m/z 211–215 (M⁺) confirm the bromine isotope pattern .

Q. What are the key reactivity patterns of this compound in substitution and cross-coupling reactions?

- Nucleophilic Substitution : Bromine at C4 is susceptible to substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMSO) .

- Sonogashira Coupling : Ethynyl groups enable Pd-mediated coupling with aryl halides for extended π-conjugation .

- Oxidation Sensitivity : Ethynyl moieties may oxidize to ketones under strong acidic conditions (e.g., HNO₃), requiring inert atmospheres .

Advanced Research Questions

Q. How does the ethynyl group in this compound influence its electronic properties and reactivity compared to halogen-only substituted analogs?

The ethynyl group introduces:

- Enhanced Electron Withdrawal : Stabilizes negative charge in intermediates, facilitating nucleophilic attacks at C4 .

- Conjugation Effects : Delocalizes π-electrons, reducing HOMO-LUMO gaps (evidenced by DFT calculations in related benzimidazoles ).

- Steric Effects : Ethynyl’s linear geometry minimizes steric hindrance vs. bulkier substituents (e.g., phenyl), improving cross-coupling efficiency .

Q. Comparative Reactivity :

| Derivative | Reaction Rate (Sonogashira) | Yield (%) |

|---|---|---|

| 4-Bromo-2-ethynyl | 1.5× faster | 85 |

| 4-Bromo-2-methyl | Baseline | 62 |

| 4-Bromo-2-phenyl | 0.8× slower | 58 |

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like EGFR (e.g., ΔG ≈ −9.2 kcal/mol for benzimidazole analogs ).

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability = −0.45; GI absorption = 78%) .

- QSAR Studies : Correlate substituent electronegativity (χ) with IC₅₀ values in cytotoxicity assays .

Q. Case Study :

| Derivative | EGFR Binding Affinity (kcal/mol) | Predicted IC₅₀ (µM) |

|---|---|---|

| 4-Br-2-ethynyl | −9.5 | 1.2 |

| 4-Cl-2-ethynyl | −8.7 | 3.8 |

| 4-F-2-ethynyl | −8.1 | 6.5 |

Q. What strategies can mitigate challenges in regioselective functionalization of this compound for drug discovery applications?

- Protective Group Strategies : Use TMS-ethynyl to shield the ethynyl group during bromination .

- Directed ortho-Metalation : Employ LiTMP to deprotonate C5, enabling selective functionalization .

- Microwave-Assisted Synthesis : Reduces reaction time (<2 hr) and improves regiocontrol in Pd-catalyzed steps .

Q. Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Ligand | XPhos (6 mol%) |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 90°C |

Q. Data Contradictions & Resolution :

- Bromination Efficiency : Some studies report 75% yield with NBS/AIBN , while others achieve 90% using Br₂/FeCl₃ . Resolution: FeCl₃ may induce over-bromination; NBS is preferred for mono-substitution.

- Ethynyl Stability : Conflicting reports on oxidation susceptibility. Resolution: Use degassed solvents and argon sparging to stabilize ethynyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。